molecular formula C24H17F3N2O2 B10934722 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B10934722
M. Wt: 422.4 g/mol
InChI Key: AZSVHEBEAQSGSP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction, where a trifluoromethylbenzene derivative reacts with the quinoline intermediate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and interactions.

    2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide: The position of the methoxy group is different, which can influence its electronic properties and reactivity.

Uniqueness

The unique combination of the methoxyphenyl and trifluoromethylphenyl groups in 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H17F3N2O2

Molecular Weight

422.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H17F3N2O2/c1-31-18-9-4-6-15(12-18)22-14-20(19-10-2-3-11-21(19)29-22)23(30)28-17-8-5-7-16(13-17)24(25,26)27/h2-14H,1H3,(H,28,30)

InChI Key

AZSVHEBEAQSGSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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